molecular formula C18H21N3O2S B2760328 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1797613-02-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2760328
CAS No.: 1797613-02-5
M. Wt: 343.45
InChI Key: WKPJCEQUQXDLLD-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including an isoxazole ring, a pyrrole ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrrole Ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiophene Ring: Thiophene rings can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reactions: The final step involves coupling the different rings to the acetamide backbone using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. Compounds with isoxazole, pyrrole, and thiophene rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific biological activity. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole ring could act as a bioisostere for carboxylic acids, while the pyrrole and thiophene rings might facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrrol-2-ylmethyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide lies in its combination of three different heterocyclic rings, which can provide a diverse range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-17(14(2)23-19-13)10-18(22)21(12-16-7-5-9-24-16)11-15-6-4-8-20(15)3/h4-9H,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPJCEQUQXDLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(CC2=CC=CN2C)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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